molecular formula C11H14KN3O B15175695 1H-Benzotriazole, 5-(pentyloxy)-, potassium salt CAS No. 156679-37-7

1H-Benzotriazole, 5-(pentyloxy)-, potassium salt

Cat. No.: B15175695
CAS No.: 156679-37-7
M. Wt: 243.35 g/mol
InChI Key: UHSMARHPKDVBIT-UHFFFAOYSA-N
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Description

1H-Benzotriazole, 5-(pentyloxy)-, potassium salt is a chemical compound known for its versatile applications in various fields. It is a derivative of benzotriazole, a heterocyclic compound that contains a triazole ring fused with a benzene ring. The addition of a pentyloxy group and potassium salt enhances its properties, making it useful in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzotriazole, 5-(pentyloxy)-, potassium salt typically involves the reaction of 1H-Benzotriazole with pentyloxy compounds under specific conditions. The process often includes:

    Nucleophilic substitution: The pentyloxy group is introduced through a nucleophilic substitution reaction.

    Reaction conditions: The reaction is usually carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes:

    Batch or continuous flow reactors: These reactors are used to maintain consistent reaction conditions and improve scalability.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Benzotriazole, 5-(pentyloxy)-, potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the pentyloxy group.

    Substitution: The compound can participate in substitution reactions, where the pentyloxy group or other substituents are replaced.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of benzotriazole derivatives with additional functional groups.

    Reduction: Can result in the formation of reduced triazole rings or modified pentyloxy groups.

Scientific Research Applications

1H-Benzotriazole, 5-(pentyloxy)-, potassium salt has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer for various chemical reactions.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized as a corrosion inhibitor, particularly for metals like copper and its alloys.

Mechanism of Action

The mechanism of action of 1H-Benzotriazole, 5-(pentyloxy)-, potassium salt involves its interaction with molecular targets and pathways. The compound can:

    Inhibit enzymes: By binding to active sites and preventing substrate interaction.

    Stabilize radicals: Through its triazole ring, which can donate or accept electrons.

    Form coordination complexes: With metal ions, enhancing its corrosion inhibition properties.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: The parent compound, known for its corrosion inhibition properties.

    1H-Benzotriazole, 5-(pentyloxy)-, sodium salt: Similar in structure but with sodium instead of potassium.

    Tolyltriazole: Another triazole derivative with similar applications.

Uniqueness

1H-Benzotriazole, 5-(pentyloxy)-, potassium salt is unique due to its specific combination of the pentyloxy group and potassium ion, which enhances its solubility and reactivity compared to other benzotriazole derivatives.

Properties

CAS No.

156679-37-7

Molecular Formula

C11H14KN3O

Molecular Weight

243.35 g/mol

IUPAC Name

potassium;5-pentoxybenzotriazol-1-ide

InChI

InChI=1S/C11H14N3O.K/c1-2-3-4-7-15-9-5-6-10-11(8-9)13-14-12-10;/h5-6,8H,2-4,7H2,1H3;/q-1;+1

InChI Key

UHSMARHPKDVBIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC2=C(C=C1)[N-]N=N2.[K+]

Origin of Product

United States

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